REACTION_SMILES
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[CH3:7][C:8]([C:9](=[O:10])[OH:11])([CH2:12][CH:13]=[CH2:14])[CH3:15].[Cl:16][CH2:17][Cl:18].[Cl:1][C:2]([C:3]([Cl:4])=[O:5])=[O:6]>>[Cl:1][C:9]([C:8]([CH3:7])([CH2:12][CH:13]=[CH2:14])[CH3:15])=[O:10]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C=CCC(C)(C)C(=O)O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(Cl)C(=O)Cl
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Name
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Type
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product
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Smiles
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C=CCC(C)(C)C(=O)Cl
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |